molecular formula C8H4F4O B1580905 4-(Trifluoromethyl)benzoyl fluoride CAS No. 368-94-5

4-(Trifluoromethyl)benzoyl fluoride

Cat. No.: B1580905
CAS No.: 368-94-5
M. Wt: 192.11 g/mol
InChI Key: RULVRLLGHXQORW-UHFFFAOYSA-N
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Description

The Strategic Significance of Aromatic Trifluoromethyl Moieties in Chemical Synthesis

The trifluoromethyl (-CF₃) group is a privileged substituent in contemporary organic synthesis, particularly when attached to an aromatic ring. tcichemicals.combohrium.com Its presence can dramatically modulate the properties of a molecule, making it a key strategic element in the design of pharmaceuticals, agrochemicals, and advanced materials. researchgate.net The significance of the aromatic trifluoromethyl group stems from several key characteristics:

Electronic Effects : The -CF₃ group is one of the most powerful electron-withdrawing groups in organic chemistry due to the high electronegativity of the three fluorine atoms. mdpi.comtcichemicals.com This strong inductive effect significantly alters the electron distribution within an aromatic ring, influencing its reactivity and the acidity or basicity of nearby functional groups. tcichemicals.com This electronic modulation is crucial for tuning the binding affinity of drug candidates to their protein targets. mdpi.com

Metabolic Stability : The carbon-fluorine bond is exceptionally strong (with a bond dissociation energy of approximately 485 kJ/mol), making the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. mdpi.com This enhanced stability often leads to a longer biological half-life for therapeutic agents, a critical factor in drug development. mdpi.com

Bioisosteric Replacement : The trifluoromethyl group is often used as a bioisostere for other atoms or groups, such as a chlorine atom or a methyl group. mdpi.com While sterically larger than a methyl group, its strong electronic pull and metabolic robustness offer distinct advantages in optimizing a lead compound's pharmacological profile. mdpi.com

The strategic introduction of trifluoromethylated aromatic building blocks, such as those derived from 4-(Trifluoromethyl)benzoyl fluoride (B91410), is therefore a widely employed tactic in modern synthetic chemistry to create molecules with enhanced efficacy, stability, and bioavailability. researchgate.net

Overview of Acyl Fluorides as Versatile Electrophilic Intermediates in Modern Organic Synthesis

Acyl fluorides have garnered significant attention as highly versatile electrophilic intermediates, offering a unique balance between stability and reactivity that distinguishes them from other acyl halides like acyl chlorides. researchgate.netnih.gov While acyl chlorides are highly reactive, they can be difficult to handle and prone to side reactions. In contrast, acyl fluorides are generally more stable, particularly towards hydrolysis, making them easier to handle and purify. nih.gov

Their utility stems from their "tunable" reactivity. While less electrophilic than acyl chlorides, their reactivity is comparable to that of activated esters, but with fewer steric limitations. nih.gov This moderate electrophilicity allows for controlled reactions with a wide range of nucleophiles. nih.gov Furthermore, the development of modern catalytic methods has unlocked new transformations for acyl fluorides. They are no longer just used for traditional acylation reactions (e.g., forming esters and amides) but are now employed in sophisticated transition-metal-catalyzed cross-coupling reactions. researchgate.netnih.gov

Key applications and advantages of acyl fluorides in synthesis include:

Acylation Reactions : They are effective reagents for esterification and amidation, often proceeding with fewer side-reactions and less racemization at α-stereocenters compared to acyl chlorides. nih.gov

Transition-Metal Catalysis : Acyl fluorides can serve as versatile partners in catalytic cycles. The strong carbon-fluorine bond can be selectively activated by transition metals (such as palladium, nickel, or copper), allowing the acyl fluoride to act as a source of an acyl group (RCO), an aryl/alkyl group (R) via decarbonylation, or even a fluoride ion ("F") in fluorination reactions. nih.gov

Deoxyfluorination : The synthesis of acyl fluorides is often achieved through the deoxygenative fluorination of readily available carboxylic acids, using a variety of modern fluorinating agents. nih.govrsc.org This provides a direct and practical route to these valuable intermediates. researchgate.net

The compound 4-(Trifluoromethyl)benzoyl fluoride embodies the convergence of these two strategic areas, combining the beneficial properties of the aromatic trifluoromethyl group with the versatile reactivity of the acyl fluoride functionality, making it a valuable building block for advanced chemical synthesis.

Properties of this compound

PropertyValueSource
Chemical Formula C₈H₄F₄O lookchem.comnih.gov
IUPAC Name This compound nih.govsigmaaldrich.com
CAS Number 368-94-5 lookchem.comnih.gov
Molecular Weight 192.11 g/mol nih.gov
Physical Form Solid cymitquimica.com
Boiling Point 178.2 °C at 760 mmHg lookchem.com
Density 1.339 g/cm³ lookchem.com
InChI Key RULVRLLGHXQORW-UHFFFAOYSA-N nih.govcymitquimica.com
SMILES C1=CC(=CC=C1C(=O)F)C(F)(F)F nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(trifluoromethyl)benzoyl fluoride
Source PubChem
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InChI

InChI=1S/C8H4F4O/c9-7(13)5-1-3-6(4-2-5)8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RULVRLLGHXQORW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3059898
Record name Benzoyl fluoride, 4-(trifluoromethyl)-
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Molecular Weight

192.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

368-94-5
Record name 4-(Trifluoromethyl)benzoyl fluoride
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Record name Benzoyl fluoride, 4-(trifluoromethyl)-
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Record name Benzoyl fluoride, 4-(trifluoromethyl)-
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Record name Benzoyl fluoride, 4-(trifluoromethyl)-
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Record name 4-(trifluoromethyl)benzoyl fluoride
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Record name 4-(Trifluoromethyl)benzoyl fluoride
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Sophisticated Methodologies for the Chemical Synthesis of 4 Trifluoromethyl Benzoyl Fluoride

Established Synthetic Routes from Aromatic Precursors

The most conventional methods for preparing 4-(Trifluoromethyl)benzoyl fluoride (B91410) begin with readily available aromatic precursors, specifically the corresponding benzoyl chloride. These routes are valued for their reliability and scalability.

A primary and straightforward method for the synthesis of acyl fluorides is the halogen exchange (Halex) reaction, starting from more common acyl chlorides. The conversion of 4-(Trifluoromethyl)benzoyl chloride to 4-(Trifluoromethyl)benzoyl fluoride is a classic example of this nucleophilic substitution pathway. This reaction typically involves treating the acid chloride with a suitable fluorinating agent.

A variety of inorganic fluoride sources can be employed to facilitate this transformation. The choice of reagent can influence reaction conditions and efficiency. For instance, the reaction to produce benzoyl fluoride from benzoyl chloride can be achieved using anhydrous hydrogen fluoride (HF) or various alkali metal fluorides. orgsyn.org The general principle involves the displacement of the chloride ion by a fluoride ion.

Common Fluorinating Agents for Halogen Exchange:

Fluorinating Agent Common Abbreviation/Formula Reference
Anhydrous Hydrogen Fluoride HF orgsyn.org
Potassium Fluoride KF orgsyn.orggoogle.com
Potassium Bifluoride KHF₂ orgsyn.org

The reaction using anhydrous HF is typically performed by bubbling the gas through the neat benzoyl chloride. orgsyn.org Alternatively, solid-phase fluorides like potassium fluoride are also effective, often requiring higher temperatures or the use of a solvent. google.com For example, the synthesis of the related compound 2,3,5,6-tetrafluoro-4-trifluoromethyl-benzoyl fluoride is achieved by reacting its corresponding acid chloride with potassium fluoride at 200°C. chemicalbook.com Recent advancements have also highlighted the use of amine/HF reagents, such as triethylamine (B128534) tris(hydrogen fluoride) (Et₃N·3HF), for nucleophilic fluorination under milder conditions. nih.gov

More advanced synthetic strategies involve the use of catalysis to facilitate the halogen exchange. Halogen-atom transfer (XAT) catalysis represents a sophisticated approach for the formation of C-F bonds, although its application for the direct conversion of acyl halides is an emerging area. These methods are distinct from simple nucleophilic substitution and involve radical intermediates.

The core principle of XAT catalysis in this context would be the generation of a reactive radical species from the starting 4-(Trifluoromethyl)benzoyl halide. Merging transition metal catalysis, often with nickel or copper, with photoredox catalysis has proven to be a powerful tool for generating carbon-centered radicals from organohalides. researchgate.netresearchgate.net While much of the existing research focuses on using the generated radicals for cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, the underlying principles of halogen-atom transfer are relevant. researchgate.netnih.gov

A hypothetical catalytic cycle for the conversion of 4-(Trifluoromethyl)benzoyl chloride to its fluoride counterpart via XAT might involve:

Activation of the acyl chloride by a photocatalyst and a halogen-atom transfer agent.

Formation of an acyl radical intermediate.

Reaction of the radical with a fluoride source within the coordination sphere of a transition metal catalyst.

This catalytic approach offers the potential for milder reaction conditions and higher selectivity compared to traditional Halex reactions. It represents a frontier in synthetic methodology that could provide a more efficient route to this compound and other acyl fluorides. researchgate.net

Innovative Deoxyfluorination Strategies

A conceptually innovative, albeit counterintuitive, approach related to the chemistry of this compound is the transformation of the acyl fluoride functional group itself into a trifluoromethyl (CF₃) group. This process is known as deoxyfluorination.

Recent research has established a novel protocol for the deoxyfluorination of acyl fluorides to yield the corresponding trifluoromethyl compounds. beilstein-journals.orgnih.gov This transformation is significant as it provides a direct route from an acid derivative to the highly valuable CF₃ moiety. A key method involves the use of a combination of FLUOLEAD® (a diaryl sulfide-type reagent) and Olah's reagent (pyridine·nHF) under solvent-free conditions. nih.govresearchgate.net

The proposed mechanism for this deoxyfluorination is a multi-step process:

FLUOLEAD® is first activated by hydrogen fluoride (present in Olah's reagent) via hydrogen bonding, forming a more electrophilic sulfur species I . beilstein-journals.orgresearchgate.net

The carbonyl oxygen of the acyl fluoride (e.g., this compound) performs a nucleophilic attack on the activated species I , leading to intermediate III through a transition state II . nih.gov

This intermediate III is further activated by additional HF molecules to form species IV . beilstein-journals.org

The final step involves the intramolecular transfer of fluoride ions, leading to the formation of the gem-difluoroalkoxide intermediate V , which then collapses to furnish the final trifluoromethyl product, releasing ArS(O)F and regenerating the HF catalyst. beilstein-journals.org

This strategy has demonstrated a broad substrate scope, successfully converting various aryloyl, heteroaryloyl, and aliphatic acyl fluorides into their trifluoromethyl analogues in good to excellent yields, often up to 99%. beilstein-journals.orgresearchgate.net

Substrate Scope of Deoxyfluorination of Acyl Fluorides:

Starting Acyl Fluoride (1) Product (2) Yield (%)
4-Phenylbenzoyl fluoride (1a) 4-Phenyl-benzotrifluoride (2a) 95
4'-Methylbiphenyl-4-carbonyl fluoride (1c) 4-Methyl-4'-(trifluoromethyl)-1,1'-biphenyl (2c) 99
4-Methoxybenzoyl fluoride (1e) 1-Methoxy-4-(trifluoromethyl)benzene (2e) 99
Probenecid acyl fluoride derivative (1q) Probenecid trifluoromethyl derivative (2q) 97
Febuxostat acyl fluoride derivative (1r) Febuxostat trifluoromethyl derivative (2r) 73

Data sourced from a study on the deoxyfluorination of acyl fluorides. Conditions: acyl fluoride (1), FLUOLEAD®, and nHF·pyridine at 70°C. nih.gov

Photochemical Approaches to Benzoyl Fluoride Formation

Photochemistry offers a unique and powerful tool for chemical synthesis, enabling reactions under mild conditions with high spatiotemporal control. A novel photochemical method has been developed that results in the formation of benzoyl fluorides from trifluoromethylarene precursors.

A recently developed photo-click reaction, termed photo-induced defluorination acyl fluoride exchange (photo-DAFEx), provides an innovative route to generate acyl fluorides in situ using light. bohrium.comrsc.org This method utilizes precursors like m-trifluoromethylaniline. Upon photoirradiation, the trifluoromethyl group undergoes a defluorination process to generate a reactive acyl fluoride intermediate. researchgate.netresearchgate.net

The key mechanistic steps are:

The trifluoromethyl-containing precursor is excited to a triplet state upon absorption of light. rsc.org

In the presence of water molecules, the excited state facilitates the cleavage of a C(sp³)–F bond. bohrium.comrsc.org

This initiates a cascade that results in the formation of an acyl fluoride.

This photochemically generated acyl fluoride is highly reactive and can subsequently engage with various nucleophiles, such as primary and secondary amines or thiols, to form stable amide or thioester linkages. dntb.gov.ua While the primary application of photo-DAFEx has been in the realm of bioconjugation and photo-affinity labeling, the core of the discovery is the light-induced conversion of a trifluoromethyl group into a benzoyl fluoride, representing a novel synthetic strategy for this class of compounds. bohrium.comresearchgate.net

Formation as an Intermediate in Fluorinated Compound Transformations

In the industrial synthesis of 4-(trifluoromethyl)benzoyl chloride, a valuable acylating agent, this compound can emerge as a product of over-fluorination. The primary reaction involves the halogen exchange of 4-(trichloromethyl)benzoyl chloride with hydrogen fluoride. However, under certain conditions, the fluorination can proceed past the desired product to yield the acyl fluoride.

The process is typically carried out in the presence of a halogen transfer catalyst, which facilitates the exchange of chlorine and fluorine atoms. This dynamic equilibrium, where this compound is both formed and consumed, is a sophisticated method to control the final product distribution.

Table 1: Halogen Exchange Reaction Involving this compound as an Intermediate

Reactant A Reactant B (Intermediate) Catalyst Primary Product Reference
4-(Trichloromethyl)benzoyl chlorideThis compoundHalogen Transfer Catalyst (e.g., Antimony pentachloride)4-(Trifluoromethyl)benzoyl chloride google.com

This process highlights a key principle in industrial chemical synthesis where a potential byproduct is utilized in situ as a reactive intermediate to drive the formation of the desired compound, thereby optimizing reaction efficiency. google.com

Exploration of Reactivity and Mechanistic Pathways of 4 Trifluoromethyl Benzoyl Fluoride in Complex Organic Transformations

Reactions with Organometallic Species and Cross-Coupling Methodologies

The interaction of 4-(trifluoromethyl)benzoyl fluoride (B91410) with organometallic reagents is a cornerstone of its synthetic utility. These reactions, often facilitated by transition metal catalysts, allow for the formation of new carbon-carbon and carbon-heteroatom bonds through cross-coupling methodologies. The high reactivity of the acyl fluoride C-F bond, influenced by the trifluoromethyl group, makes it an excellent electrophile in these transformations.

Catalytic Decarbonylative Coupling Reactions

A significant advancement in the use of acyl fluorides is their participation in decarbonylative coupling reactions. In these processes, the carbonyl group (CO) is extruded, leading to the formation of a new bond between the aryl group and a coupling partner. This strategy provides a powerful alternative to traditional cross-coupling reactions that might use aryl halides.

Palladium catalysts have been instrumental in pioneering decarbonylative reactions. While the broader field has seen extensive use of palladium, its application in the decarbonylative coupling of 4-(trifluoromethyl)benzoyl fluoride is part of an emerging area of interest. Research has shown that palladium catalysts can facilitate the decarbonylative coupling of acid fluorides with reagents like triethyltrifluoromethylsilane. Furthermore, a novel synthetic approach combines palladium-catalyzed ortho-C–H bond arylation of the parent carboxylic acid, followed by fluorination to the acyl fluoride, and subsequent decarbonylative C–F bond alkylation, demonstrating a sequential functionalization strategy. academie-sciences.fr

Nickel catalysis has proven to be highly effective for the decarbonylative functionalization of aroyl fluorides, including electron-deficient substrates like this compound. These reactions benefit from the relative affordability and unique reactivity of nickel.

Several key transformations have been developed:

Decarbonylative Stannylation: Nickel catalysts, under ligand-free conditions, can promote the decarbonylative stannylation of acyl fluorides. nih.gov This method allows for the formation of arylstannanes, which are valuable intermediates for further cross-coupling reactions, such as the Migita-Kosugi-Stille reaction. nih.gov The reaction is compatible with electron-withdrawing groups like the trifluoromethyl group. nih.gov

Decarbonylative Alkylation: In the presence of Lewis-acidic trialkylboranes, nickel catalysts can achieve the decarbonylative alkylation of aroyl fluorides. academie-sciences.fr The reaction proceeds through the oxidative addition of the acyl fluoride to the nickel(0) center, forming a fluoronickel intermediate that interacts with the organoborane, leading to decarbonylation and subsequent C-C bond formation. academie-sciences.fr

Decarbonylative Suzuki-Miyaura Coupling: A base-free, nickel-catalyzed decarbonylative Suzuki-Miyaura coupling of acid fluorides with boronic acids has been established. researchgate.net The reaction proceeds via the formation of an aryl-nickel-fluoride intermediate, which is active for transmetalation with the boronic acid, ultimately leading to the biaryl product. researchgate.net

Decarbonylative Thioetherification: Nickel catalysts are also capable of catalyzing the decarbonylative C-S coupling of thioesters, which are derived from carboxylic acids, to form thioethers. beilstein-journals.orgacademie-sciences.fr This methodology leverages stable and readily available fluorocarboxylic acids as the source for fluoroalkyl groups. beilstein-journals.orgacademie-sciences.fr

The general mechanism for these nickel-catalyzed decarbonylative reactions involves the oxidative addition of the aroyl fluoride to a Ni(0) species, followed by the extrusion of carbon monoxide to form an aryl-nickel(II)-fluoride complex. This intermediate then undergoes transmetalation with the organometallic coupling partner and subsequent reductive elimination to yield the final product and regenerate the Ni(0) catalyst.

Table 1: Nickel-Catalyzed Decarbonylative Transformations of this compound Derivatives

TransformationCatalyst/ReagentsProduct TypeYield (%)Reference
StannylationNi(cod)₂ / CsFTributyl(4-(trifluoromethyl)phenyl)stannane61 nih.gov
EthylationNi(cod)₂ / BEt₃1-Ethyl-4-(trifluoromethyl)benzene78 academie-sciences.fr
BorylationNi(cod)₂ / PPh₃ / B₂(pin)₂2-(4-(Trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane71 acs.org

The synthesis of arylboronates via decarbonylative borylation of aroyl fluorides is a particularly valuable transformation, as arylboronates are key building blocks in Suzuki-Miyaura cross-coupling reactions. Nickel has been the catalyst of choice for this transformation.

The reaction of this compound with bis(pinacolato)diboron (B136004) (B₂(pin)₂) in the presence of a nickel catalyst provides the corresponding arylboronate ester in good yield. acs.orgnih.gov The electron-withdrawing nature of the trifluoromethyl group makes the substrate highly reactive under these conditions. nih.gov Mechanistic studies indicate that the reaction proceeds through the oxidative addition of the aroyl fluoride to Ni(0), followed by decarbonylation to an aryl-nickel-fluoride intermediate. acs.orgnih.gov This intermediate then reacts with the diboron (B99234) reagent to form the arylboronate product. nih.gov

The selectivity of the decarbonylative borylation can be influenced by the diboron reagent used. For instance, while the reaction of this compound with B₂(pin)₂ shows excellent selectivity for the borylated product over biaryl formation, the selectivity is moderate with other diboron reagents like B₂(nep)₂ and B₂(cat)₂. nih.gov

Table 2: Selectivity in Nickel-Catalyzed Decarbonylative Borylation of this compound

Diboron ReagentRatio of Aryl-Boronate to BiarylReference
B₂(pin)₂42:1 nih.gov
B₂(nep)₂18:1 nih.gov
B₂(cat)₂4.8:1 nih.gov

Uncatalyzed Addition of Organometallic Nucleophiles

In principle, this compound can react directly with strong organometallic nucleophiles, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), in an uncatalyzed fashion. This reaction is a classical method for ketone synthesis. The mechanism involves the nucleophilic attack of the carbanionic component of the organometallic reagent on the electrophilic carbonyl carbon of the acyl fluoride. This addition forms a tetrahedral intermediate which then collapses, expelling the fluoride ion to yield the corresponding ketone.

However, a detailed survey of the recent scientific literature indicates a predominant focus on catalyzed transformations for acyl fluorides. While the uncatalyzed pathway is fundamentally sound, specific research findings, including reaction conditions and yields for the uncatalyzed addition of various organometallic reagents specifically to this compound, are not as extensively documented as their catalyzed counterparts. The high reactivity can sometimes lead to side reactions, such as the addition of a second equivalent of the organometallic reagent to the newly formed ketone, yielding a tertiary alcohol. The development of more selective and functional-group-tolerant catalytic methods has likely directed research efforts away from the systematic study of this uncatalyzed route.

Cooperative Catalysis in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing the majority of the atoms from the starting materials, are highly efficient and atom-economical. researchgate.net this compound has been successfully employed in such complex transformations through the use of cooperative catalysis.

A notable example is the three-component coupling of aroyl fluorides, styrenes, and the Langlois reagent (CF₃SO₂Na) to synthesize β-trifluoromethylated alkyl aryl ketones. This reaction is achieved through a cooperative system involving N-heterocyclic carbene (NHC) catalysis and photoredox catalysis.

The proposed mechanism involves the following key steps:

The NHC catalyst reacts with the this compound to form an acyl azolium ion in situ.

Under visible light irradiation, a photoredox catalyst (e.g., an iridium complex) reduces the acyl azolium ion via a single electron transfer (SET) to generate a ketyl radical.

Concurrently, the trifluoromethyl radical, generated from the Langlois reagent, adds to the styrene, creating a benzylic radical.

A radical-radical cross-coupling between the persistent ketyl radical and the transient benzylic radical occurs.

The resulting intermediate collapses, releasing the NHC catalyst and affording the final β-trifluoromethylated alkyl aryl ketone product.

This cooperative catalytic strategy highlights the utility of this compound in constructing complex molecular architectures under mild conditions. The use of the acyl fluoride is crucial, as the corresponding acyl chloride provides only trace amounts of the desired product under identical conditions.

Radical-Mediated Acyltrifluoromethylation of Unsaturated Systems

The process described above is a prime example of a radical-mediated acyltrifluoromethylation of an unsaturated system. thieme-connect.com The reaction effectively forges two new carbon-carbon bonds and a stereocenter in a single operation by coupling three components: the acyl group from this compound, the trifluoromethyl group from a radical precursor, and an alkene. thieme-connect.com

The mechanistic pathway is characterized by the generation of two distinct radical species that ultimately combine. thieme-connect.com

Generation of the Ketyl Radical: The NHC catalyst activates the this compound, forming an acyl azolium ion. A single-electron transfer from the excited photocatalyst reduces this ion to a stabilized ketyl radical. thieme-connect.com

Generation of the Benzylic Radical: The photocatalyst mediates the formation of a trifluoromethyl radical (•CF₃) from a reagent like CF₃SO₂Na. This highly electrophilic radical rapidly adds to the double bond of an unsaturated molecule, such as styrene, to form a more stable benzylic radical. thieme-connect.com

Radical-Radical Cross-Coupling: The persistent ketyl radical and the transient benzylic radical undergo a cross-coupling event. This step is often steered by the persistent radical effect, leading to the formation of the new C-C bond. thieme-connect.com

Product Formation: The resulting intermediate collapses, releasing the NHC catalyst and yielding the β-trifluoromethylated ketone. thieme-connect.com

This strategy demonstrates high functional group tolerance and proceeds under mild conditions, representing a redox-neutral process for synthesizing valuable trifluoromethylated compounds. thieme-connect.com

Hydrolytic Reactivity and Defluorination Mechanisms

The hydrolytic stability of this compound is a tale of two distinct functional groups: the acyl fluoride and the trifluoromethyl group.

Aqueous Hydrolysis and Formation of Carboxylic Acids

The acyl fluoride group, while generally more stable to moisture than other acyl halides like acyl chlorides, is susceptible to hydrolysis. researchgate.netnih.gov In the presence of water, this compound undergoes hydrolysis to yield its corresponding carboxylic acid, 4-(trifluoromethyl)benzoic acid. lookchem.comgoogle.com This reaction is a standard transformation for acyl halides. chemistryviews.org

The Brønsted acid-catalyzed hydrolysis of benzoyl fluorides in aqueous or aqueous-dioxane media has been shown to occur, suggesting that the process can be influenced by pH. rsc.org This reactivity allows for the straightforward synthesis of 4-(trifluoromethyl)benzoic acid, a widely used building block in medicinal chemistry and materials science. google.comsigmaaldrich.commedchemexpress.com

Mechanistic Aspects of C-F Bond Cleavage under Hydrolytic Conditions

Cleaving the C-F bonds of the trifluoromethyl (CF₃) group is significantly more challenging than hydrolyzing the acyl fluoride moiety due to the high strength of the C-F bond. nih.gov Such transformations typically require harsh conditions, such as the use of superacids. rsc.org

Studies on the hydrolysis of trifluoromethylated triarylphosphines in a medium of fuming sulfuric acid and boric acid provide a mechanistic model for C-F bond cleavage. rsc.org The proposed mechanism proceeds as follows:

Protonation and C-F Bond Cleavage: A strong interaction between the highly acidic protons of the superacid and a fluorine atom of the CF₃ group facilitates the cleavage of a C-F bond. This step releases a molecule of hydrogen fluoride (HF). rsc.org

Carbocation Formation: The departure of the fluoride ion generates a difluorobenzylic carbocation intermediate. rsc.org

Nucleophilic Attack and Subsequent Hydrolysis: A nucleophile present in the medium, such as H₂SO₄, attacks the highly electrophilic carbocation. Subsequent hydrolysis steps would lead to the eventual conversion of the -CF₂⁺ group into a carboxylic acid group. rsc.org

This pathway highlights that under extremely acidic hydrolytic conditions, it is the C-F bonds of the trifluoromethyl group that can be cleaved, ultimately leading to the formation of a carboxyl group. rsc.org

Electrophilic Reactivity in Brønsted Superacidic Media

In Brønsted superacids, such as a mixture of hydrofluoric acid and antimony pentafluoride (HF/SbF₅) or fuming sulfuric acid, this compound can exhibit complex electrophilic behavior, generating highly reactive intermediates. rsc.orguni-muenchen.de

Generation of Reactive Electrophiles (Carbocations, Acylium Ions)

Two primary types of electrophiles can be generated from this compound in superacidic media:

Acylium Ions: The reaction of acyl fluorides with strong Lewis acids or superacids can lead to fluoride abstraction from the carbonyl group. acs.orguni-muenchen.de This process generates a highly electrophilic acylium ion ([R-C=O]⁺). For this compound, this would result in the formation of the 4-(trifluoromethyl)benzoyl cation. These cations are powerful acylating agents. While some acyl fluorides can be protonated on the carbonyl oxygen in superacids, the formation of stable acylium ion salts is a well-established reaction. uni-muenchen.de

Carbocations: As described in the mechanism for C-F bond cleavage of the trifluoromethyl group (Section 3.3.2), superacidic conditions can promote the cleavage of a C-F bond on the CF₃ group. rsc.org This process involves the protonation of a fluorine atom followed by the loss of HF to generate a difluorobenzylic carbocation. This carbocation is a potent electrophile that can undergo further reactions. rsc.org

Therefore, in superacidic media, this compound can act as a source for both acylium ions and carbocations, demonstrating its versatile reactivity under extreme conditions.

Friedel-Crafts Type Reactions and Aromatic Acylation

The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, providing a robust method for the formation of carbon-carbon bonds by attaching an acyl group to an aromatic ring. This electrophilic aromatic substitution reaction is pivotal for the synthesis of aryl ketones, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals. byjus.comijcps.org In this context, this compound serves as a potent acylating agent, leading to the formation of various 4-(trifluoromethyl)benzophenone (B188743) derivatives.

The reaction is typically promoted by a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃) or boron trifluoride (BF₃), which activates the acyl fluoride. ijcps.orgresearchgate.net The presence of the strongly electron-withdrawing trifluoromethyl (-CF₃) group on the benzoyl fluoride moiety enhances the electrophilicity of the carbonyl carbon, facilitating the reaction. However, it also means that the resulting ketone product is less basic, which can influence its interaction with the Lewis acid catalyst. wikipedia.org

Mechanistic Pathway

The mechanism of the Friedel-Crafts acylation using this compound proceeds through several well-defined steps:

Formation of the Acylium Ion: The reaction initiates with the coordination of the Lewis acid catalyst (e.g., AlCl₃) to the fluorine atom of the this compound. This coordination makes the fluorine a better leaving group. byjus.com

Generation of the Electrophile: The complex then cleaves to form a highly reactive and resonance-stabilized acylium ion. The positive charge is delocalized between the carbonyl carbon and the oxygen atom.

Electrophilic Attack: The electron-rich aromatic substrate attacks the electrophilic acylium ion, leading to the formation of a cyclohexadienyl cation intermediate, also known as an arenium ion or sigma complex. The aromaticity of the ring is temporarily disrupted. byjus.com

Restoration of Aromaticity: A base, typically the Lewis acid-halide complex (e.g., AlCl₄⁻), abstracts a proton from the carbon atom bearing the new acyl group. This step restores the stable aromatic system and regenerates the Lewis acid catalyst. byjus.comwikipedia.org

Product Formation: The final product is the corresponding aryl ketone. An aqueous workup is typically required to decompose the complex formed between the ketone product and the Lewis acid. wikipedia.org

Research Findings and Substrate Scope

Research has demonstrated the utility of acyl fluorides in Friedel-Crafts reactions. While specific studies on this compound are not extensively detailed in readily available literature, a closely related transformation highlights the expected reactivity. In a one-pot synthesis, 4-(chlorodifluoromethoxy)benzoyl fluoride, generated in situ, undergoes a Friedel-Crafts reaction with chlorobenzene (B131634) in the presence of boron trifluoride (BF₃) at -5°C, yielding the desired 4-chloro-4'-(chlorodifluoromethoxy)benzophenone in excellent yield. researchgate.net This serves as a strong precedent for the successful acylation of various arenes using this compound under similar conditions.

The reaction is generally applicable to a range of aromatic substrates. Activated arenes, such as toluene (B28343) and anisole, and even moderately deactivated arenes like chlorobenzene, are expected to react efficiently. The regioselectivity is governed by the directing effects of the substituents on the aromatic substrate, typically favoring para-substitution due to steric hindrance at the ortho-positions.

The following table summarizes representative Friedel-Crafts acylation reactions using this compound with various aromatic substrates.

Aromatic SubstrateCatalystSolventProductExpected Predominant Isomer
Benzene (B151609)AlCl₃CS₂ or Nitrobenzene4-(Trifluoromethyl)benzophenoneN/A
TolueneAlCl₃CH₂Cl₂4-Methyl-4'-(trifluoromethyl)benzophenonepara
AnisoleBF₃CH₂Cl₂4-Methoxy-4'-(trifluoromethyl)benzophenonepara
ChlorobenzeneBF₃Excess Chlorobenzene4-Chloro-4'-(trifluoromethyl)benzophenonepara
m-XyleneAlCl₃CH₂Cl₂2,4-Dimethyl-4'-(trifluoromethyl)benzophenoneN/A

Advanced Spectroscopic and Crystallographic Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 4-(Trifluoromethyl)benzoyl fluoride (B91410), offering unambiguous data on the fluorine, proton, and carbon environments within the molecule. Furthermore, the real-time monitoring capabilities of NMR are invaluable for studying reaction kinetics and mechanisms involving this compound. beilstein-journals.orged.ac.uk In-line and on-line NMR analysis of flow reactions, for instance, minimizes the delay between reaction and analysis, providing a more accurate representation of the reaction progress compared to traditional sampling methods. beilstein-journals.org

Due to its 100% natural abundance and high sensitivity, the ¹⁹F nucleus is an excellent probe for quantitative analysis and for understanding the local chemical environment. nih.govmagritek.com In 4-(Trifluoromethyl)benzoyl fluoride, two distinct fluorine environments are present: the trifluoromethyl (-CF₃) group and the acyl fluoride (-COF) group.

The ¹⁹F NMR spectrum shows a signal for the -CF₃ group, which is highly sensitive to changes in the electronic environment of the aromatic ring. nih.gov For example, in related trifluoromethyl-containing aromatic compounds, the chemical shift of the -CF₃ group can be observed around -63 ppm. rsc.org The chemical shift of the acyl fluoride (-COF) typically appears in a different region of the spectrum, generally between -70 and -20 ppm relative to CFCl₃. ucsb.edu This clear separation of signals allows for the independent analysis of each fluorine-containing moiety.

The sensitivity of the ¹⁹F chemical shift to the surrounding environment makes it a powerful tool for monitoring reactions. For instance, in the conversion of a carboxylic acid to an acyl fluoride, the disappearance of the starting material's fluorine signal and the appearance of the product's acyl fluoride signal can be tracked over time to determine reaction kinetics. uib.no The integration of the ¹⁹F NMR signals provides a direct measure of the relative quantities of different fluorine-containing species in a sample, making it ideal for quantitative studies.

Table 1: Typical ¹⁹F NMR Chemical Shift Ranges

Functional Group Chemical Shift Range (ppm vs. CFCl₃)
-COF -70 to -20 ucsb.edu

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

¹H and ¹³C NMR spectroscopy provide complementary information to fully characterize the carbon skeleton and proton environments of this compound.

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons. Due to the substitution pattern of the benzene (B151609) ring, these protons will appear as a set of multiplets in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm. For instance, in the structurally similar 4-(trifluoromethyl)benzyl alcohol, the aromatic protons appear as multiplets between 7.4 and 7.5 ppm. chemicalbook.com

The ¹³C NMR spectrum provides information about all the carbon atoms in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbonyl carbon of the acyl fluoride will also have a characteristic chemical shift. The aromatic carbons will show distinct signals, with their chemical shifts influenced by the electron-withdrawing nature of the trifluoromethyl and acyl fluoride groups. rsc.orgrsc.org

Table 2: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity
¹H 7.5 - 8.2 Multiplet
¹³C (Aromatic) 125 - 135 Multiple signals
¹³C (-C F₃) ~123 (q) Quartet
¹³C (-C OF) ~160 Singlet (or doublet due to F coupling)
¹⁹F (-CF ₃) ~ -63 Singlet

Note: These are approximate values and can be influenced by solvent and experimental conditions. Data is compiled from typical values for similar functional groups. rsc.orgspectrabase.com

Mass Spectrometry for Molecular Mass and Fragment Analysis

Mass spectrometry is a vital tool for determining the molecular weight and analyzing the fragmentation pattern of this compound, which aids in its identification and structural confirmation. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule and to identify reaction intermediates. miamioh.edu In the synthesis or subsequent reactions of this compound, HRMS can be employed to detect and identify transient species that may not be observable by other techniques. The exact mass of the molecular ion of this compound is 192.0198 g/mol . lookchem.com

Gas chromatography coupled with mass spectrometry (GC-MS) analysis of this compound reveals characteristic fragmentation patterns. The mass spectrum typically shows a prominent molecular ion peak (M⁺) at m/z 192. nih.gov Key fragment ions include those resulting from the loss of the fluorine atom from the acyl fluoride (m/z 173) and the loss of the entire acyl fluoride group (m/z 145), corresponding to the trifluoromethylphenyl cation. nih.gov Another significant fragment can be observed at m/z 164. nih.gov These fragmentation patterns serve as a fingerprint for the identification of the compound.

Table 3: Key Mass Spectrometry Fragments for this compound

m/z Proposed Fragment
192 [M]⁺
173 [M-F]⁺
164 [M-CO]⁺ or other rearrangement

Data sourced from PubChem. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum will be dominated by strong absorptions corresponding to the C=O bond of the acyl fluoride and the C-F bonds of the trifluoromethyl group.

The C=O stretching vibration in acyl fluorides is typically observed at a high frequency, often in the range of 1820-1850 cm⁻¹. This is higher than the C=O stretch in other acyl compounds due to the high electronegativity of the fluorine atom. The C-F stretching vibrations of the -CF₃ group usually appear as strong, complex bands in the region of 1100-1300 cm⁻¹. nist.gov Aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions.

Table 4: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹)
C=O Stretch 1820-1850
C-F (-CF₃) Stretch 1100-1300 (strong, complex)
Aromatic C=C Stretch 1450-1600

Note: These are general ranges and the exact peak positions can be found on the compound's specific IR spectrum. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region due to π → π* transitions of the benzene ring. The presence of the carbonyl group and the trifluoromethyl group, both of which are chromophores, will influence the position and intensity of these absorption bands.

X-ray Diffraction for Solid-State Structure Determination (on derivatives if isolated)

The precise three-dimensional arrangement of atoms and molecules in the solid state is crucial for understanding a compound's physical and chemical properties. X-ray diffraction is the definitive method for determining this arrangement in crystalline solids. For derivatives of this compound, X-ray crystallography provides invaluable insights into their molecular conformation, intermolecular interactions, and packing in the crystal lattice.

One such derivative that has been characterized by single-crystal X-ray diffraction is N-[4-(trifluoromethyl)phenyl]benzamide. This amide is formed from the conceptual reaction between 4-(trifluoromethyl)aniline (B29031) and benzoyl chloride, a close analog of this compound. The study of its crystal structure reveals detailed information about the influence of the trifluoromethyl group on the solid-state assembly.

The crystal structure of N-[4-(trifluoromethyl)phenyl]benzamide was determined from single-crystal X-ray data collected at a low temperature of 173 K to minimize thermal vibrations and obtain a more precise structure. The compound crystallizes in the triclinic space group P with two molecules in the unit cell. nih.gov

Detailed crystallographic data for N-[4-(trifluoromethyl)phenyl]benzamide are presented in the table below.

Parameter Value
Empirical FormulaC₁₄H₁₀F₃NO
Formula Weight277.23
Temperature173(2) K
Wavelength0.71073 Å
Crystal SystemTriclinic
Space GroupP
Unit Cell Dimensions
a5.7932 (4) Å
b8.3562 (6) Å
c13.0613 (9) Å
α86.643 (3)°
β80.342 (3)°
γ77.086 (3)°
Volume604.44 (7) ų
Z2
Density (calculated)1.523 Mg/m³
Absorption Coefficient0.129 mm⁻¹
F(000)284

Table 1: Crystallographic Data for N-[4-(trifluoromethyl)phenyl]benzamide. nih.gov

The solid-state structure of this derivative provides a fundamental understanding of how the 4-(trifluoromethyl)benzoyl moiety influences molecular conformation and crystal packing, which is essential for the rational design of new materials with desired properties.

Computational and Theoretical Investigations of 4 Trifluoromethyl Benzoyl Fluoride and Its Reactions

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation

Density Functional Theory (DFT) has emerged as a powerful tool for unraveling the intricate details of chemical reactions involving 4-(trifluoromethyl)benzoyl fluoride (B91410). By modeling the electron density of the system, DFT allows for the accurate calculation of molecular structures, energies, and properties, providing a virtual laboratory to explore reaction pathways that are either too fast or too complex to be observed experimentally.

Transition State Analysis and Reaction Energetics

DFT calculations are instrumental in identifying and characterizing the transition states of reactions involving 4-(trifluoromethyl)benzoyl fluoride, such as its hydrolysis. For nucleophilic acyl substitution reactions, two primary mechanisms are often considered: a concerted SN2-like pathway and a stepwise pathway involving a tetrahedral intermediate.

Theoretical studies on the hydrolysis of benzoyl chlorides have shown that the mechanism can exist on a spectrum between SN1 and SN2 pathways. The nature of the substituent on the benzene (B151609) ring plays a crucial role in determining the preferred pathway. Electron-donating groups tend to favor a "loose," more SN1-like transition state with significant positive charge buildup on the carbonyl carbon. Conversely, electron-withdrawing groups, such as the trifluoromethyl group (-CF3), are expected to favor a "tight," more associative SN2-like transition state.

In the case of this compound, the strong electron-withdrawing nature of the -CF3 group significantly influences the energetics of the reaction. While specific activation energies for the hydrolysis of this compound are not widely reported in the literature, studies on analogous systems provide valuable insights. For instance, DFT calculations on the hydrolysis of benzenesulfonyl chloride have been used to map the potential energy surface and determine the thermodynamic parameters of the intermediate and transition states. These studies highlight the role of solvent molecules in stabilizing the transition state.

The hydrolysis of trifluoromethylphenols, which can involve a benzoyl fluoride intermediate, has been investigated using DFT. These calculations revealed that the defluorination step likely proceeds through an E1cb mechanism, with the deprotonation of the phenol (B47542) being a critical factor. This underscores the importance of considering the reaction environment and potential alternative pathways in computational models.

Table 1: Representative Theoretical Data for Analogous Acyl Halide Reactions (Note: Data presented is for analogous systems and serves to illustrate the type of information obtained from DFT calculations, as specific data for this compound is not readily available in the literature.)

Reaction/SystemComputational MethodCalculated ParameterValueReference Context
Hydrolysis of Benzenesulfonyl ChloridePM3Enthalpy of ActivationVaries with water clustersIllustrates the effect of solvent on reaction energetics.
Hydrolysis of TrifluoromethylphenolsM06-2X/6-311+g(d,p)Plausible E1cb mechanism-Demonstrates the elucidation of complex reaction mechanisms.
Hydrolysis of Benzoyl ChloridesDFTSN1-SN2 mechanistic spectrumQualitativeShows the influence of substituents on the transition state character.

Electronic Structure and Reactivity Predictions

The electronic structure of this compound, particularly the distribution of electron density, is a key determinant of its reactivity. The -CF3 group is a potent electron-withdrawing group, primarily through a strong negative inductive (-I) effect. This effect significantly polarizes the molecule, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

DFT calculations can quantify this electronic effect through various descriptors. For example, the calculated electrostatic potential map would show a significant region of positive potential around the carbonyl carbon, highlighting its electrophilicity. The trifluoromethyl group delocalizes the negative charge in the transition state of nucleophilic attack, thereby stabilizing it and increasing the reaction rate compared to unsubstituted benzoyl fluoride.

Studies on trifluoromethyl-substituted superelectrophiles have shown that the -CF3 group enhances the electrophilic character at cationic centers, leading to greater positive charge delocalization. This principle can be extended to the carbonyl carbon of this compound, which is activated towards nucleophiles.

Molecular Orbital Theory Studies

Molecular Orbital (MO) theory provides a complementary perspective to DFT, focusing on the combination of atomic orbitals to form molecular orbitals that extend over the entire molecule. The energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important for understanding chemical reactivity.

For this compound, the LUMO is expected to be localized primarily on the carbonyl group and the aromatic ring, with a significant coefficient on the carbonyl carbon. This indicates that the initial interaction with a nucleophile will involve the donation of electrons into this low-lying empty orbital. The energy of the LUMO is lowered by the electron-withdrawing -CF3 group, making the molecule a better electron acceptor and thus more reactive towards nucleophiles.

Conversely, the HOMO would be associated with the π-system of the benzene ring and the lone pairs on the fluorine and oxygen atoms. The energy of the HOMO is also lowered by the inductive effect of the -CF3 group, making the molecule less susceptible to electrophilic attack on the ring.

Table 2: Conceptual Molecular Orbital Characteristics of this compound (This table is a conceptual representation based on established principles of MO theory as applied to similar molecules.)

Molecular OrbitalExpected Primary LocationInfluence of -CF3 GroupImplication for Reactivity
HOMOBenzene ring π-system, F and O lone pairsEnergy is loweredReduced reactivity towards electrophiles
LUMOCarbonyl group (C=O π*), aromatic ringEnergy is loweredIncreased reactivity towards nucleophiles

Quantum Chemical Modeling of Fluorine-Containing Systems

The presence of multiple fluorine atoms in this compound presents specific challenges and considerations for quantum chemical modeling. The high electronegativity and the presence of lone pairs on the fluorine atoms require the use of basis sets that can accurately describe these features. Basis sets with diffuse functions are often necessary to correctly model the electron distribution around the fluorine atoms.

Computational studies on fluorinated aromatic compounds have highlighted the importance of accurately modeling both inductive and resonance effects. While the -CF3 group primarily exerts a strong -I effect, the fluorine of the benzoyl fluoride can participate in resonance, though this is generally less significant than its own inductive effect.

Modeling the reactions of fluorine-containing compounds also requires careful consideration of the reaction medium. Solvation models, such as the Polarizable Continuum Model (PCM), are often employed in DFT calculations to account for the influence of the solvent on the energetics and geometries of reactants, transition states, and products.

In Silico Prediction of Spectroscopic Parameters

Computational methods are increasingly used to predict spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies. These predictions can aid in the identification and characterization of molecules, and can also be used to interpret experimental spectra.

For this compound, the prediction of 19F NMR chemical shifts is of particular interest. DFT calculations have been shown to be effective in predicting 19F NMR chemical shifts for a wide range of fluorinated compounds. The accuracy of these predictions depends on the choice of the functional and basis set. Studies have shown that functionals like B3LYP and M06-2X, combined with appropriate basis sets, can provide chemical shifts that are in good agreement with experimental values, often with a mean absolute deviation of a few ppm.

Table 3: Representative Computational Methods for 19F NMR Prediction (Based on literature for fluorinated aromatic compounds)

Computational MethodBasis SetTypical Mean Absolute Deviation (ppm)Reference Context
B3LYP6-31+G(d,p)2.1For rapid predictions of 19F shifts in fluorinated aromatics. nih.gov
M06-2X6-311G++(2d,2p)2.9For a set of trifluoromethyl-containing compounds. researchgate.net
BHandHLYPpcSseg-32.5For perfluoroquinolines, showing high accuracy. bohrium.com

Similarly, the vibrational frequencies of this compound can be calculated using DFT. These calculations can help to assign the bands observed in experimental infrared (IR) and Raman spectra. The calculated frequencies are often scaled by an empirical factor to better match the experimental values, accounting for anharmonicity and other systematic errors in the calculations. Studies on the vibrational spectra of substituted benzenes provide a framework for interpreting the complex vibrational modes of this compound.

Pivotal Applications in Advanced Organic Synthesis and Biomedical Research

Role as a Key Building Block in Complex Molecule Synthesis.mdpi.comresearchgate.netacs.orgchemicalbook.com

4-(Trifluoromethyl)benzoyl fluoride (B91410) serves as a critical starting material and intermediate in the construction of intricate molecular architectures. Its acyl fluoride moiety provides a reactive handle for a variety of chemical transformations, while the trifluoromethyl-substituted phenyl ring offers a stable and influential scaffold.

Synthesis of Novel Fluorinated Scaffolds and Derivatives.mdpi.comresearchgate.netacs.orgchemicalbook.com

The presence of the trifluoromethyl group makes 4-(Trifluoromethyl)benzoyl fluoride an ideal precursor for creating novel fluorinated compounds. mdpi.comresearchgate.netacs.orgchemicalbook.com Chemists utilize this building block to introduce the trifluoromethylphenyl motif into larger, more complex structures. These fluorinated scaffolds are highly sought after in materials science and medicinal chemistry due to their unique electronic properties and enhanced stability. The synthesis often involves nucleophilic acyl substitution reactions where the fluoride is displaced by a nucleophile, attaching the 4-(trifluoromethyl)benzoyl group to another molecule.

Strategic Implementation in Pharmaceutical and Agrochemical Development.mdpi.comresearchgate.netacs.orgchemicalbook.comnih.govmdpi.comnih.govnih.govresearchgate.netuni.lu

The trifluoromethyl group is a privileged functional group in the design of new drugs and crop protection agents. researchgate.nethovione.combohrium.com this compound, as a carrier of this important moiety, plays a significant role in the development of new pharmaceuticals and agrochemicals. mdpi.comresearchgate.netchemicalbook.comnih.govnih.gov

Enhancement of Pharmacological Profiles through Trifluoromethylation.mdpi.comacs.orgnih.govnih.govnih.gov

The introduction of a trifluoromethyl group, a process known as trifluoromethylation, can dramatically improve the pharmacological profile of a drug candidate. mdpi.comacs.orgnih.govnih.govnih.gov This is due to the unique properties of the trifluoromethyl group, including its high electronegativity, steric bulk, and lipophilicity. mdpi.com These characteristics can lead to enhanced binding affinity to biological targets, improved membrane permeability, and increased metabolic stability. mdpi.comnih.govnih.gov For instance, the trifluoromethyl group can act as a bioisostere for other groups, like a chlorine atom, offering similar steric properties but with different electronic effects. mdpi.com

Precursor for Active Pharmaceutical Ingredients (APIs) and Agrochemicals.mdpi.comresearchgate.netchemicalbook.comnih.govnih.gov

This compound is a direct precursor to numerous active pharmaceutical ingredients (APIs) and agrochemicals. mdpi.comresearchgate.netchemicalbook.comnih.govnih.gov Its chemical reactivity allows for its incorporation into a diverse range of molecular frameworks, leading to the synthesis of compounds with desired biological activities. For example, it can be used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), antiviral agents, and fungicides. The resulting products often exhibit enhanced efficacy and a more favorable safety profile due to the presence of the trifluoromethyl group.

A notable example in agrochemical synthesis is its use in creating potent herbicides. sci-hub.se For instance, trifluralin, a widely used herbicide, contains a trifluoromethyl group on an aromatic ring, a structural feature that can be derived from precursors like this compound. sci-hub.se

Influence on Metabolic Stability and Bioavailability.mdpi.comnih.govnih.govnih.gov

One of the most significant advantages of incorporating a trifluoromethyl group into a molecule is the enhancement of its metabolic stability. mdpi.comnih.govnih.govnih.gov The strong carbon-fluorine bonds in the trifluoromethyl group are resistant to enzymatic degradation, particularly by cytochrome P450 enzymes in the liver. nih.gov This increased stability leads to a longer half-life of the drug in the body, reducing the required dosage and frequency of administration. nih.gov

Furthermore, the lipophilic nature of the trifluoromethyl group can improve a molecule's ability to cross biological membranes, thereby increasing its bioavailability. mdpi.comnih.gov This allows for better absorption of the drug from the gastrointestinal tract and more efficient distribution to its target tissues. Research has shown that replacing a methyl group with a trifluoromethyl group can significantly protect a molecule from metabolic breakdown. nih.gov

Influence of Trifluoromethylation on Pharmaceutical Properties
PropertyEffect of Trifluoromethyl GroupRationale
Pharmacological ProfileEnhanced binding affinity and potency. mdpi.comacs.orgnih.govnih.govnih.govHigh electronegativity and unique steric and electronic properties of the CF3 group. mdpi.com
Metabolic StabilityIncreased resistance to enzymatic degradation. mdpi.comnih.govnih.govnih.govStrength of the C-F bonds prevents metabolism by cytochrome P450 enzymes. nih.gov
BioavailabilityImproved absorption and distribution. mdpi.comnih.govIncreased lipophilicity enhances membrane permeability. mdpi.com

Contribution to the Development of New Fluorinating Reagents and Methodologies.ruhr-uni-bochum.deacs.orggoogle.com

Beyond its direct use as a building block, this compound and related compounds contribute to the broader field of fluorine chemistry by spurring the development of new reagents and synthetic methods. ruhr-uni-bochum.de The demand for efficient ways to introduce trifluoromethyl groups into organic molecules has led to significant innovation in the area of fluorination.

Environmental Chemistry and Transformation Studies

Investigation of Environmental Hydrolysis Pathways

The primary transformation pathway for 4-(Trifluoromethyl)benzoyl fluoride (B91410) in environmental settings is rapid hydrolysis. Acyl fluorides, as a class, react with water to yield their corresponding carboxylic acids. rsc.orgresearchgate.net In an aqueous environment, the fluorine atom of the benzoyl fluoride moiety is substituted by a hydroxyl group from water, leading to the formation of 4-(Trifluoromethyl)benzoic acid and hydrofluoric acid. rsc.orgrsc.org

Studies on analogous compounds, such as benzoyl fluoride, confirm that this hydrolysis occurs readily and can be catalyzed by acids. rsc.orgrsc.org The reaction proceeds efficiently in water, quantitatively converting the acyl fluoride to its parent carboxylic acid. rsc.org Given this well-established reactivity, 4-(Trifluoromethyl)benzoyl fluoride is not expected to persist in its original form in moist soil or aquatic environments. Its environmental presence is therefore transient, quickly giving way to its more stable hydrolysis product.

Formation as an Intermediate in the Degradation of Organofluorine Contaminants

Numerous widely used organofluorine compounds, particularly in the agricultural sector, contain the 4-(trifluoromethyl)phenyl structural motif. researchgate.netbohrium.com The insecticide fipronil (B1672679), for instance, is a phenylpyrazole pesticide that includes this chemical group and is known to undergo several degradation pathways in the environment, including oxidation, reduction, and hydrolysis. vu.nlnih.gov

The environmental breakdown of these complex fluorinated molecules can lead to a variety of smaller, more oxidized metabolites. researchgate.net While the direct formation of this compound as a specific intermediate in the degradation of major pesticides like fipronil is not prominently documented in scientific literature, its potential role as a transient species cannot be dismissed. The degradation of larger molecules containing a 4-(trifluoromethyl)benzoyl structure could theoretically yield this acyl fluoride, which would then be subject to the rapid hydrolysis described previously. Its high reactivity means it would likely have a very short lifetime, making it difficult to detect in environmental samples. The more commonly identified degradation product is its hydrolysis derivative, 4-(Trifluoromethyl)benzoic acid, which has been noted as a metabolite in other contexts.

Implications for the Environmental Fate of Fluorinated Compounds

The environmental chemistry of this compound highlights a critical aspect of the fate of fluorinated compounds: the transformation from a highly reactive parent molecule to a more persistent daughter product. The carbon-fluorine bonds of the trifluoromethyl (CF3) group are exceptionally strong and stable, rendering this part of the molecule resistant to degradation. researchgate.net In contrast, the acyl fluoride bond is labile and susceptible to rapid hydrolysis. rsc.orgrsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.